molecular formula C22H16BrClN4O3 B2919913 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1326807-30-0

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

Cat. No. B2919913
CAS RN: 1326807-30-0
M. Wt: 499.75
InChI Key: APYORBWJPPBNRS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including electrophilic aromatic substitution. For instance, the nitronium ion could attack the aromatic ring, leading to the formation of an aromatic nitro compound . Further investigation is necessary to explore other potential reactions and transformations.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Properties : Compounds with 1,3,4-oxadiazole structures, similar to the query compound, have been synthesized and evaluated for their antimicrobial activity. One study reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, demonstrating variable antimicrobial activities against selected microbial species. These compounds showed promising results, particularly those with specific substitutions showing potent activity against a panel of microbes, indicating potential for development as antimicrobial agents (Gul et al., 2017).

  • Synthesis Techniques : The synthesis of these compounds involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and eventually 1,3,4-oxadiazol-2-thiols. This method showcases the chemical flexibility and the potential to tailor these compounds for specific biological activities (Gul et al., 2017).

Potential Anticancer Agents

  • Apoptosis Induction : Another aspect of research into similar compounds involves their role as apoptosis inducers and potential anticancer agents. A study identified a novel compound inducing apoptosis through caspase- and cell-based high-throughput screening assays. This compound showed activity against several breast and colorectal cancer cell lines, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

  • Structure-Activity Relationship (SAR) : SAR studies of these compounds revealed that certain structural modifications could enhance their activity, such as replacing the phenyl group with a pyridyl group and incorporating a substituted five-member ring. These modifications are crucial for optimizing the anticancer properties of these compounds (Zhang et al., 2005).

properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN4O3/c23-17-8-5-14(6-9-17)21-26-22(31-27-21)16-7-10-20(30)28(12-16)13-19(29)25-11-15-3-1-2-4-18(15)24/h1-10,12H,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYORBWJPPBNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide

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